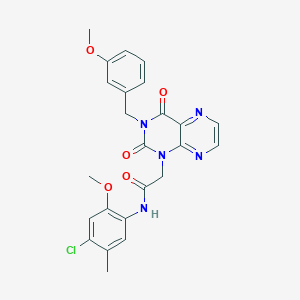![molecular formula C16H17N5O3 B2884855 9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876899-63-7](/img/structure/B2884855.png)
9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[2,1-f]purine core, which is a type of purine derivative. Purines are fundamental components of nucleic acids like DNA and RNA. The compound also has a methoxyphenyl group attached, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a bicyclic aromatic ring system. Attached to this core would be a methoxyphenyl group and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl group could increase its lipophilicity .Scientific Research Applications
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including purine and pyrimidine molecules, highlights the significance of understanding molecular interactions and their effects on tautomeric equilibria. These insights are crucial for comprehending the stability and biological activities of compounds like 9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. Tautomerism plays a vital role in the biological functions of nucleic acids, affecting DNA replication and repair mechanisms. Such understanding aids in the design of targeted therapeutic agents, emphasizing the importance of molecular structure in drug development (Person et al., 1989).
Bioactive Compounds and Enzyme Inhibition
Research on bioactive compounds, particularly those targeting purine-utilizing enzymes (PUEs), underscores the therapeutic potential of modifying purine and pyrimidine metabolism. These enzymes are implicated in various diseases, including cancer, malaria, and autoimmune disorders. By exploring the structural mimicking and modification of purine and pyrimidine antimetabolites, scientists aim to develop selective enzyme inhibitors. This approach could lead to novel treatments that harness the biochemical pathways of nucleoside analogs, offering insights into the medical applications of compounds related to this compound (Chauhan & Kumar, 2015).
Nanoparticle Drug Carriers
The application of nanoparticles as drug carriers presents a promising avenue to overcome the metabolic limitations associated with nucleoside analogs used in cancer therapy. By enhancing drug delivery efficiency, nanoparticles improve the pharmacokinetics, solubility, and stability of therapeutic agents. This innovative approach not only enhances the efficacy of existing drugs but also opens up new possibilities for targeting and treating cancer, highlighting the potential role of compounds like this compound in next-generation cancer therapies (Hajdo et al., 2010).
Pyrimidine Metabolism in Cancer
A non-proliferative role of pyrimidine metabolism in cancer suggests that beyond cell growth, pyrimidines may influence differentiation and metastasis. This perspective broadens the potential therapeutic applications of targeting pyrimidine metabolism, offering a rationale for investigating pyrimidine molecules as oncometabolites. Understanding this role could lead to the development of new therapeutic options and improve the effectiveness of current antimetabolites, providing a context for the study and application of this compound in cancer treatment (Siddiqui & Ceppi, 2020).
Mechanism of Action
Future Directions
Future research could involve studying the biological activity of this compound, as many purine derivatives have demonstrated potential as therapeutic agents . Additionally, further studies could explore its physical and chemical properties, and how these influence its reactivity and potential uses.
Properties
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-13-12(14(22)18-16(19)23)21-9-5-8-20(15(21)17-13)10-6-3-4-7-11(10)24-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGPUILUVTEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
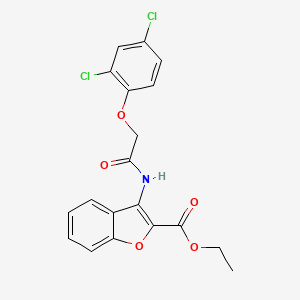
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
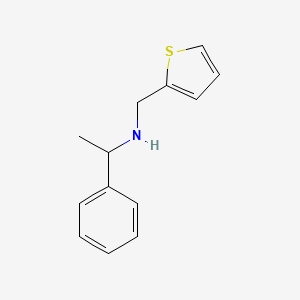
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)


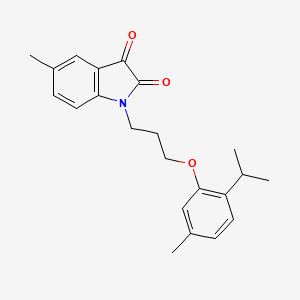

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
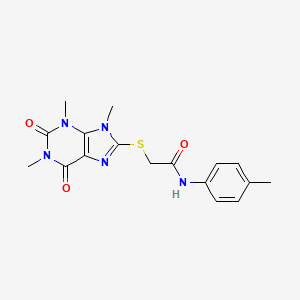

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)
